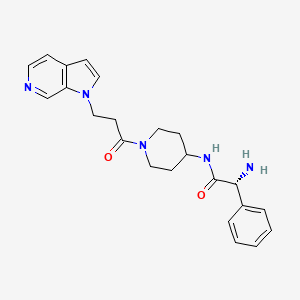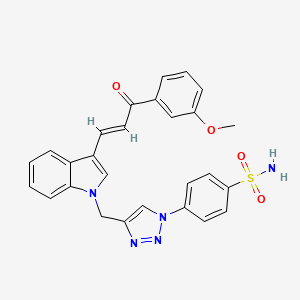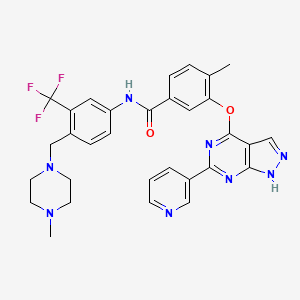
Ret-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-16 is a potent and selective inhibitor of the rearranged during transfection (RET) tyrosine kinase receptor. It has shown significant anticancer effects by inhibiting various RET mutations and fusion proteins, such as RET (wild type), RET (M918T), RET (V804L), RET (V804M), RET-CCDC6, and RET-KIF5B . The compound has been studied extensively for its potential in treating cancers driven by RET alterations.
Méthodes De Préparation
The synthesis of Ret-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Ret-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ret-IN-16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of RET kinase activity and to develop new RET inhibitors.
Biology: this compound is used to investigate the role of RET signaling in cellular processes and to study the effects of RET inhibition on cell proliferation and survival.
Industry: this compound can be used in the development of new therapeutic agents targeting RET alterations.
Mécanisme D'action
Ret-IN-16 exerts its effects by selectively inhibiting the kinase activity of the RET receptor. This inhibition blocks the autophosphorylation of RET and the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include various RET mutations and fusion proteins, which are commonly found in certain types of cancers .
Comparaison Avec Des Composés Similaires
Ret-IN-16 is unique compared to other RET inhibitors due to its high selectivity and potency. Similar compounds include:
Pralsetinib: Another selective RET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Selpercatinib: A RET inhibitor that has been approved for the treatment of RET-driven cancers and has shown efficacy in clinical trials.
This compound stands out due to its ability to inhibit a wide range of RET mutations and fusion proteins with high potency, making it a valuable tool in cancer research and therapy.
Propriétés
Formule moléculaire |
C31H29F3N8O2 |
|---|---|
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy]benzamide |
InChI |
InChI=1S/C31H29F3N8O2/c1-19-5-6-20(14-26(19)44-30-24-17-36-40-28(24)38-27(39-30)21-4-3-9-35-16-21)29(43)37-23-8-7-22(25(15-23)31(32,33)34)18-42-12-10-41(2)11-13-42/h3-9,14-17H,10-13,18H2,1-2H3,(H,37,43)(H,36,38,39,40) |
Clé InChI |
JCCUAVDBGXASEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4=NC(=NC5=C4C=NN5)C6=CN=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


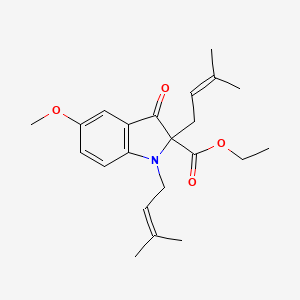

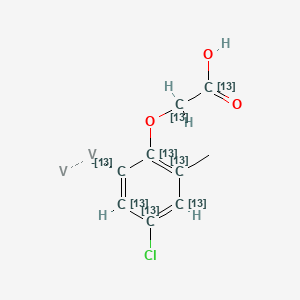
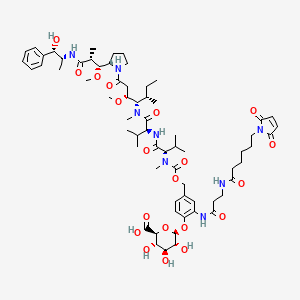

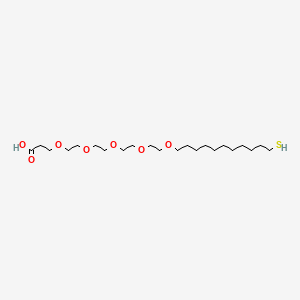
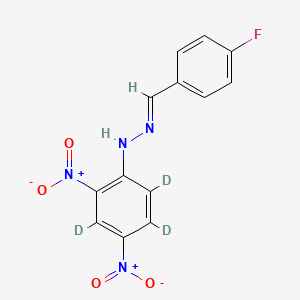

![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
